molecular formula C25H24FN3O2S2 B15084512 (5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 623936-27-6

(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15084512
CAS No.: 623936-27-6
M. Wt: 481.6 g/mol
InChI Key: WIKVOMOVCJQSHZ-JCMHNJIXSA-N
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Description

This compound belongs to the 1,3-thiazolidin-4-one class, characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. Its structure features a (5Z)-configured methylene bridge linking a 3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazole moiety to the thiazolidinone ring, with a propyl substituent at position 3 and a thioxo group at position 2 (Figure 1). The Z-configuration ensures spatial alignment critical for molecular interactions . The 3-fluoro-4-propoxyphenyl group introduces electron-withdrawing and lipophilic properties, while the phenylpyrazole component may enhance aromatic stacking interactions. Such structural attributes are common in bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or viral infections .

Properties

CAS No.

623936-27-6

Molecular Formula

C25H24FN3O2S2

Molecular Weight

481.6 g/mol

IUPAC Name

(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H24FN3O2S2/c1-3-12-28-24(30)22(33-25(28)32)15-18-16-29(19-8-6-5-7-9-19)27-23(18)17-10-11-21(20(26)14-17)31-13-4-2/h5-11,14-16H,3-4,12-13H2,1-2H3/b22-15-

InChI Key

WIKVOMOVCJQSHZ-JCMHNJIXSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OCCC)F)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OCCC)F)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of the pyrazole and thiazolidinone intermediates. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Formation of the Thiazolidinone Ring: This involves the reaction of a thiourea derivative with a halogenated carbonyl compound.

    Coupling of Intermediates: The pyrazole and thiazolidinone intermediates are then coupled using a suitable aldehyde under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Attack at the Thiazolidinone Carbonyl

The thiazolidin-4-one ring’s carbonyl group (C4=O) is susceptible to nucleophilic attack. Reactions with amines or hydrazines can lead to ring opening or substitution. For example:

  • Hydrazine Condensation : Hydrazine derivatives react with the carbonyl group to form hydrazones or thiosemicarbazides, depending on conditions .

  • Aminolysis : Primary amines may substitute the oxygen atom, forming thiazolidine derivatives .

Table 1: Representative Nucleophilic Reactions

ReagentConditionsProductYieldReference
HydrazineEthanol, reflux, 4 hHydrazone derivative82%
AnilinePPG, 110°C2-Aryl-thiazolidin-4-one analog83%

Ring-Opening Reactions

The thiazolidinone ring undergoes cleavage under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl at elevated temperatures breaks the ring into mercaptoacetic acid and an imine intermediate .

  • Base-Mediated Ring Opening : NaOH solutions generate thiolate intermediates, which can re-cyclize or form disulfides .

Mechanistic Pathway (Acidic Conditions):

  • Protonation of the carbonyl oxygen.

  • Nucleophilic attack by water at the C4 position.

  • Cleavage of the C3–N bond, yielding a thiol-containing fragment .

Oxidation and Reduction of the Thioxo Group

The 2-thioxo group (C2=S) participates in redox reactions:

  • Oxidation : H₂O₂ or m-CPBA oxidizes the thioxo group to a sulfonyl (-SO₂) moiety, enhancing electrophilicity .

  • Reduction : NaBH₄ or LiAlH₄ reduces the thioxo group to a thiol (-SH), enabling further alkylation .

Table 2: Redox Reactions

Reaction TypeReagentConditionsProductReference
OxidationH₂O₂Acetic acid, 60°CSulfonyl-thiazolidinone derivative
ReductionNaBH₄THF, 0°CThiol intermediate

Electrophilic Substitution on Aromatic Rings

The pyrazole and phenyl rings undergo electrophilic substitution, influenced by substituents:

  • Nitration : The 3-fluoro-4-propoxyphenyl group directs nitration to the meta position due to electron-withdrawing effects.

  • Halogenation : Bromine in acetic acid substitutes the para position of the phenyl ring attached to pyrazole .

Electronic Effects:

  • The fluorine atom (-F) deactivates the phenyl ring, favoring meta substitution.

  • The propoxy group (-OPr) donates electrons via resonance, activating the para position.

Condensation at the Methylene Group

The exocyclic methylene group (C5=CH) participates in Knoevenagel condensations with aldehydes or ketones:

  • Reaction with Benzaldehyde : In ethanol with piperidine catalysis, the methylene group forms a conjugated diene system .

Example Reaction:
(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one + 4-methoxybenzaldehyde → Extended π-system derivative (82% yield) .

Cycloaddition Reactions

The conjugated ene-thione system enables [4+2] Diels-Alder reactions:

  • With Maleic Anhydride : Forms a six-membered adduct under thermal conditions .

Key Factor: The Z-configuration of the methylene group ensures proper orbital alignment for cycloaddition .

Catalytic Modifications

Heterogeneous catalysts enhance reaction efficiency:

  • Bi(SCH₂COOH)₃ : Accelerates one-pot syntheses of thiazolidinone derivatives under solvent-free conditions .

  • DSDABCOC : Improves yields in ultrasound-assisted reactions (82–92%) .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Core Scaffold Variations :

  • Camphor-based thiazolidinones: Derivatives with camphor substituents (e.g., from Sokolova et al. ) exhibit antiviral activity against Orthopoxviruses. Unlike the target compound, camphor’s rigid bicyclic structure may restrict conformational flexibility but enhance binding to hydrophobic pockets.
  • Pyrazole-linked thiazolidinones: describes a (4Z)-4-[(pyrazol-4-yl)methylene]pyrazolone derivative with a thiomethylphenyl group.

Substituent Effects :

  • Fluorine and alkoxy groups : The 3-fluoro substituent in the target compound (shared with fluorophenyl-triazolyl derivatives in ) enhances metabolic stability and electronegativity. The 4-propoxy group increases lipophilicity (logP ~4.5 estimated) compared to shorter alkoxy chains (e.g., methoxy in ), which may improve membrane permeability but reduce aqueous solubility.
  • Alkyl chains at position 3 : The propyl chain in the target compound balances lipophilicity and steric effects. Longer chains (e.g., heptyl in ) drastically increase logP (~7.2), risking solubility issues, while shorter chains (e.g., methyl) may reduce bioavailability.

Table 1: Key Structural and Electronic Comparisons

Compound Class Core Structure Substituents (R1, R2, R3) logP* Notable Features
Target Compound 1,3-thiazolidin-4-one R1: Propyl; R2: 3-Fluoro-4-propoxy-phenylpyrazole ~4.5 Z-configuration, moderate lipophilicity
Camphor-based 1,3-thiazolidin-4-one R1: Camphor; R2: Varied ~3.8 Rigid bicyclic scaffold, antiviral
Thiomethylphenyl derivative Pyrazolone R1: Thiomethylphenyl; R2: Hydroxy ~3.2 Planar structure, solvent-free synthesis
Fluorophenyl-triazolyl Thiazole R1: 4-Fluorophenyl; R2: Triazolyl ~4.1 Isostructural, planar conformation

*Estimated using fragment-based methods (e.g., Crippen’s method).

Biological Activity

The compound (5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that incorporates thiazolidinone and pyrazole structures. This article explores its biological activity, focusing on its pharmacological properties and potential therapeutic applications.

Structure and Properties

The molecular formula of the compound is C27H22FN3O3S2C_{27}H_{22}FN_3O_3S_2, with a molecular weight of approximately 519.6 g/mol. The compound features several functional groups that may influence its biological interactions, including a thioxo group, which enhances reactivity, and various substituents that affect lipophilicity and solubility.

PropertyValue
Molecular FormulaC27H22FN3O3S2
Molecular Weight519.6 g/mol
CAS Number623936-25-4
InChIInChI=1S/C27H22FN3O3S2/c1-2...

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may bind to various enzymes or receptors, modulating their activity and triggering biochemical pathways relevant to its therapeutic effects. Similar compounds have shown diverse mechanisms, including:

  • Antidiabetic Activity : Thiazolidinone derivatives are known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, leading to improved insulin sensitivity and glucose metabolism .
  • Antioxidant Properties : The presence of certain substituents can enhance the compound's ability to scavenge free radicals, thus reducing oxidative stress .
  • Antimicrobial Effects : Compounds with thiazolidinone structures have demonstrated significant antimicrobial activity against various pathogens .

Biological Activities

Research indicates that thiazolidinones exhibit a wide range of biological activities. The following table summarizes key findings related to the biological activities of similar compounds:

Activity TypeDescriptionReference
AntidiabeticEnhances insulin sensitivity via PPARγ activation
AntioxidantScavenges free radicals, reducing oxidative stress
AntimicrobialExhibits activity against bacteria and fungi
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation markers in various models

Case Studies

  • Antidiabetic Effects : A study evaluated the antidiabetic potential of thiazolidinone derivatives similar to this compound. Results showed significant reductions in blood glucose levels in diabetic models, attributed to enhanced insulin sensitivity .
  • Antioxidant Activity : Research on structurally related compounds demonstrated that modifications at specific positions significantly increased antioxidant activity, as measured by lipid peroxidation assays . For instance, compounds with hydroxyl substitutions showed improved efficacy compared to standard antioxidants like vitamin C.
  • Antimicrobial Efficacy : A series of thiazolidinones were tested against common bacterial strains, revealing minimum inhibitory concentrations (MICs) that indicate strong antimicrobial properties. The structure-activity relationship (SAR) suggested that specific functional groups enhance this activity .

Q & A

Q. What are the optimal synthetic routes for preparing (5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one?

  • Methodology : The compound can be synthesized via condensation reactions between pyrazole aldehydes and thioxothiazolidinone precursors. For example, refluxing 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde with 3-propyl-2-thioxothiazolidin-4-one in ethanol at 100°C for 2–6 hours in the presence of sodium acetate yields the desired product . Solvent choice (e.g., ethanol vs. DMF/EtOH mixtures) and reaction time significantly impact yields (up to 96% reported in similar systems) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :
  • FT-IR : Confirm the presence of functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1610 cm⁻¹) .
  • X-ray crystallography : Resolve the Z-configuration of the methylene group and analyze intermolecular interactions (e.g., hydrogen bonding, π-π stacking) using datasets from the Cambridge Structural Database (CSD) .
  • NMR : Assign proton environments (e.g., fluorophenyl, propyl, and thiazolidinone moieties) with ¹H/¹³C spectra .

Q. How can researchers screen the biological activity of this compound?

  • Methodology : Initial screening involves:
  • Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria .
  • Enzyme inhibition : Test inhibition of kinases or hydrolases (e.g., COX-2, mGluR5) using fluorogenic substrates .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity to biological targets?

  • Methodology :
  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinase domains). Validate with CSD-derived torsional parameters .
  • QSAR modeling : Corlate substituent effects (e.g., fluorine, propyl groups) with activity using Hammett constants or DFT-calculated descriptors .

Q. How can discrepancies in synthetic yields or crystallographic data be resolved?

  • Methodology :
  • Reaction optimization : Vary solvents (e.g., ethanol vs. acetic acid), temperatures (80–120°C), or catalysts (e.g., NaOAc vs. piperidine) to identify yield-limiting steps .
  • Crystallographic refinement : Re-analyze diffraction data with SHELXL or OLEX2 to resolve disorder or thermal motion artifacts. Compare packing motifs with CSD entries (e.g., Bürgi-Dunitz trajectories) .

Q. What mechanistic insights explain the stereoselectivity of the Z-configuration in this compound?

  • Methodology :
  • Kinetic studies : Monitor reaction intermediates via LC-MS or in situ IR to identify rate-determining steps (e.g., enolization).
  • Theoretical calculations : Use DFT (B3LYP/6-311G**) to compare transition-state energies for Z vs. E isomers. Solvent effects can be modeled with COSMO-RS .

Q. How do structural modifications (e.g., fluorophenyl vs. thiophene substitution) alter pharmacological activity?

  • Methodology :
  • SAR studies : Synthesize analogs with substituent variations (e.g., 4-fluorophenyl → 2-thienyl) and compare IC₅₀ values in bioassays .
  • Crystallography : Resolve structural changes (e.g., dihedral angles, hydrogen-bond networks) to correlate with activity shifts .

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